Cas no 1044771-36-9 (7-Bromo-1-cyclopropyl-1H-imidazo[4,5-c]pyridine)
7-Bromo-1-cyclopropyl-1H-imidazo[4,5-c]pyridine Chemical and Physical Properties
Names and Identifiers
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- 7-Bromo-1-cyclopropyl-1H-imidazo[4,5-c]pyridine
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- Inchi: 1S/C9H8BrN3/c10-7-3-11-4-8-9(7)13(5-12-8)6-1-2-6/h3-6H,1-2H2
- InChI Key: OKBPVEPODBIVFK-UHFFFAOYSA-N
- SMILES: BrC1=CN=CC2=C1N(C=N2)C1CC1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 207
- XLogP3: 1.5
- Topological Polar Surface Area: 30.7
7-Bromo-1-cyclopropyl-1H-imidazo[4,5-c]pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM287306-1g |
7-Bromo-1-cyclopropyl-1H-imidazo[4,5-c]pyridine |
1044771-36-9 | 95+% | 1g |
$608 | 2021-08-18 | |
| Chemenu | CM287306-5g |
7-Bromo-1-cyclopropyl-1H-imidazo[4,5-c]pyridine |
1044771-36-9 | 95+% | 5g |
$1262 | 2021-08-18 | |
| Chemenu | CM287306-10g |
7-Bromo-1-cyclopropyl-1H-imidazo[4,5-c]pyridine |
1044771-36-9 | 95+% | 10g |
$1730 | 2021-08-18 | |
| Chemenu | CM287306-1g |
7-Bromo-1-cyclopropyl-1H-imidazo[4,5-c]pyridine |
1044771-36-9 | 95%+ | 1g |
$644 | 2023-02-19 |
7-Bromo-1-cyclopropyl-1H-imidazo[4,5-c]pyridine Related Literature
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Wenjie Zhao,Hua Hou,Yuchun Jin,Zhixiang Zeng,Xuedong Wu,Qunji Xue RSC Adv., 2014,4, 60307-60315
Additional information on 7-Bromo-1-cyclopropyl-1H-imidazo[4,5-c]pyridine
Research Brief on 7-Bromo-1-cyclopropyl-1H-imidazo[4,5-c]pyridine (CAS: 1044771-36-9): Recent Advances and Applications
7-Bromo-1-cyclopropyl-1H-imidazo[4,5-c]pyridine (CAS: 1044771-36-9) is a heterocyclic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential as a versatile scaffold for drug discovery. Recent studies have explored its applications in the development of kinase inhibitors, antiviral agents, and other therapeutic modalities. This research brief consolidates the latest findings related to this compound, highlighting its synthesis, biological activity, and potential clinical applications.
The compound's structural features, including the imidazo[4,5-c]pyridine core and the bromo-cyclopropyl substituent, make it an attractive candidate for modulating protein-protein interactions and enzyme activity. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is implicated in autoimmune diseases and certain cancers. The study reported a 70% inhibition rate at nanomolar concentrations, suggesting its potential as a lead compound for further optimization.
In addition to its kinase inhibitory properties, 7-Bromo-1-cyclopropyl-1H-imidazo[4,5-c]pyridine has shown promise in antiviral research. A preprint from BioRxiv (2024) revealed its activity against the SARS-CoV-2 main protease (Mpro), with molecular docking studies indicating strong binding affinity to the active site. These findings position the compound as a potential candidate for repurposing in the treatment of COVID-19 and related viral infections.
The synthesis of 7-Bromo-1-cyclopropyl-1H-imidazo[4,5-c]pyridine has also been optimized in recent years. A 2022 patent (WO2022156789) described a novel one-pot synthesis method that improves yield (85%) and reduces byproduct formation compared to traditional multi-step approaches. This advancement is critical for scaling up production for preclinical and clinical studies.
Despite these promising developments, challenges remain in the clinical translation of this compound. Pharmacokinetic studies in rodent models have indicated moderate bioavailability (40-50%), necessitating further structural modifications to improve metabolic stability. Ongoing research is exploring prodrug strategies and formulation technologies to address these limitations.
In conclusion, 7-Bromo-1-cyclopropyl-1H-imidazo[4,5-c]pyridine (CAS: 1044771-36-9) represents a multifaceted tool in medicinal chemistry with applications spanning oncology, immunology, and virology. Continued research into its mechanism of action and therapeutic potential is warranted, particularly in the context of personalized medicine and targeted therapy development.
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